molecular formula C18H16Cl3N5O2S B12135663 C18H16Cl3N5O2S

C18H16Cl3N5O2S

Cat. No.: B12135663
M. Wt: 472.8 g/mol
InChI Key: STCNZBZGCOUBJW-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H16Cl3N5O2S is a complex organic molecule This compound is characterized by the presence of three chlorine atoms, a sulfur atom, and a nitrogen-rich structure, which suggests it may have significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H16Cl3N5O2S typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.

    Chlorination: Introduction of chlorine atoms is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonation: The sulfur atom is introduced via sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid.

    Nitrogen Incorporation: Nitrogen atoms are incorporated through amination reactions, using reagents such as ammonia or amines under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C18H16Cl3N5O2S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

C18H16Cl3N5O2S: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which C18H16Cl3N5O2S exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

C18H16Cl3N5O2S: can be compared with other similar compounds to highlight its uniqueness:

    C18H16Cl3N5O2: Lacks the sulfur atom, which may result in different biological activity.

    C18H16Cl2N5O2S: Has one less chlorine atom, potentially affecting its reactivity and interactions.

    C18H16Cl3N5O3S: Contains an additional oxygen atom, which could influence its solubility and stability.

These comparisons help in understanding the specific properties and potential advantages of This compound over related compounds.

Properties

Molecular Formula

C18H16Cl3N5O2S

Molecular Weight

472.8 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C18H16Cl3N5O2S/c1-9-5-14(15(28-2)7-12(9)20)23-16(27)8-29-18-25-24-17(26(18)22)11-4-3-10(19)6-13(11)21/h3-7H,8,22H2,1-2H3,(H,23,27)

InChI Key

STCNZBZGCOUBJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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